8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-methylthieno[2,3-b]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-10(12(14)15)16-11(8)13/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVKRLBHYSSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid (C12H9NO2S), a compound belonging to the class of thienoindoles, has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Profile
- Molecular Formula : C12H9NO2S
- Molecular Weight : 231.27 g/mol
- CAS Number : 172869-21-5
- Purity : Typically ≥95% .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Receptor Binding : The compound is known to bind to multiple receptors with high affinity, influencing cellular signaling pathways.
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic processes and inflammation, contributing to its therapeutic effects.
- Gene Expression Modulation : The compound may alter gene expression profiles associated with cell survival and apoptosis .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
-
Cancer Cell Line Study :
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent. -
Antimicrobial Efficacy :
In vitro tests revealed that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans, emphasizing its utility as a broad-spectrum antimicrobial agent. -
Inflammatory Response Modulation :
Animal models treated with the compound showed reduced levels of inflammatory markers in serum following induced inflammation, indicating its potential for therapeutic use in inflammatory conditions.
Scientific Research Applications
Biological Activities
Antitumor and Antimicrobial Properties
The thieno[2,3-b]indole moiety has been extensively studied for its biological activities. Research indicates that derivatives of this compound exhibit potent antitumor, antifungal, and antibacterial properties. For instance, compounds containing the thieno[2,3-b]indole structure have shown efficacy against various cancer cell lines and pathogenic microorganisms. A review highlighted that these compounds can inhibit the growth of tumor cells and are effective against drug-resistant strains of bacteria and fungi .
Neurological Applications
There is growing evidence that thieno[2,3-b]indole derivatives may play a role in treating neurological disorders. They have been investigated for their potential in managing conditions such as Parkinson's disease and senile dementia due to their ability to modulate neurotransmitter systems .
Material Science Applications
Organic Electronics
The unique electronic properties of 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid make it suitable for applications in organic electronics. It has been utilized in the development of organic photovoltaic devices and dye-sensitized solar cells (DSSCs). The compound acts as a donor material in organic solar cells, enhancing their efficiency through improved light absorption and charge transport .
Dye-Sensitized Solar Cells
Research has demonstrated that thieno[3,2-b]indole derivatives can serve as effective dyes in DSSCs. The incorporation of this moiety into dye structures has led to significant improvements in solar cell performance, making them a focus of ongoing research in renewable energy technologies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements include microwave-assisted synthesis techniques that significantly reduce reaction times while improving product yields .
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Microwave-Assisted | 95 | 30 min | |
| Conventional Heating | 70 | 4 hours | |
| Catalytic Cyclization | 85 | 2 hours |
Case Studies
Case Study: Anticancer Activity
In a study examining the anticancer properties of thieno[2,3-b]indole derivatives, researchers synthesized several analogs and tested them against human cancer cell lines. The results indicated that certain modifications to the thieno[2,3-b]indole structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study: Photovoltaic Efficiency
Another study focused on the application of thieno[3,2-b]indole derivatives in DSSCs. The researchers developed a series of dyes incorporating this moiety and evaluated their performance under simulated sunlight conditions. The findings revealed that specific structural modifications led to a remarkable increase in energy conversion efficiency .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Thienoindole Derivatives
Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS: 172869-18-0)
- Structure : Methyl ester of the target compound.
- Properties : Higher lipophilicity (Molecular Weight: 245.30) compared to the carboxylic acid form, making it more suitable for organic solvent-based reactions.
- Applications: Used as a precursor for further functionalization, such as hydrazide formation (e.g., 8H-thieno[2,3-b]indole-2-carboxylic acid, 8-methyl-, 2-[(4-methylphenyl)sulfonyl]hydrazide).
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS: 132483-44-4)
Indole-2-carboxylic Acid Derivatives
Indole-2-carboxylic Acid (CAS: 1477-50-5)
- Structural Simplicity : Lacks the fused thiophene ring and methyl group, reducing steric complexity.
- Applications : Widely used in corrosion inhibition (e.g., aluminum alloys in alkaline batteries) and as a scaffold for Schiff-base inhibitors.
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic Acid (PIC)
- Key Differences: Contains a saturated pyrroloindole core instead of thienoindole.
- Biological Relevance: Identified as a degradation product of N-acetyltryptophan in albumin solutions and an impurity in L-tryptophan supplements linked to eosinophilia-myalgia syndrome.
Pyridoindole and Carbazole Analogues
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic Acid Hydrochloride (CAS: 40431-45-6)
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid and its derivatives?
A common method involves multi-step synthesis starting with the indole core. For example, 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can react with 4-fluorobenzoyl chloride under controlled conditions to form N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide. This reaction typically requires anhydrous conditions and precise stoichiometric ratios to avoid side products . Another approach uses condensation reactions with 3-formyl-indole intermediates in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid .
Q. How can researchers purify and characterize this compound effectively?
Purification often involves recrystallization from polar aprotic solvents like DMF mixed with acetic acid, which enhances crystal lattice formation . Characterization requires a combination of techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the indole and thieno rings.
- LC-MS for molecular weight verification (e.g., observed m/z 373.44 for the fluorobenzoyl derivative) .
- X-ray crystallography to resolve structural ambiguities, as demonstrated in similar indole-carboxylic acid derivatives .
Q. What solvents and conditions are optimal for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Stability studies should avoid prolonged exposure to light or oxidizing agents, as the thieno-indole core is susceptible to photodegradation and oxidation. Storage at –20°C under inert gas (e.g., argon) is recommended for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in cell lines, assay conditions, or impurity profiles. To address this:
Q. What in vivo models are suitable for studying its neuroprotective or anticancer effects?
- Neuroprotection : Rat models of hippocampal neurodegeneration (e.g., trimethyltin-induced toxicity) have shown efficacy for related indole derivatives. Behavioral assays (e.g., maze tests) and histopathological analysis of brain tissues are critical .
- Anticancer : Xenograft mouse models with human cancer cell lines (e.g., HT-29 colon carcinoma) can evaluate tumor growth inhibition. Monitor biomarkers like caspase-3 for apoptosis induction .
Q. What mechanistic insights exist for its enzyme inhibition properties?
The compound’s fluorobenzoyl derivative may inhibit enzymes like MAO-B or IDO1 via competitive binding. Molecular docking studies using the YAMBER3 force field (based on the 2v5z crystal structure) reveal key interactions:
Q. How can computational methods optimize derivative design for enhanced bioactivity?
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to predict optimal functional groups.
- Dynamics simulations : Analyze binding stability in enzyme complexes (e.g., 100-ns MD simulations) to identify residues critical for interaction .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., pKa)?
Experimental pKa values (predicted: 7.31 ± 0.25) may vary due to solvent effects. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) for accurate measurements. Cross-reference with computational tools like MarvinSketch for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
